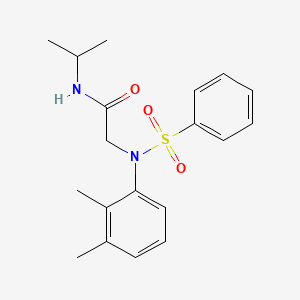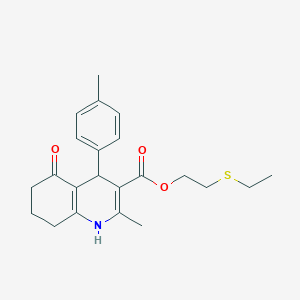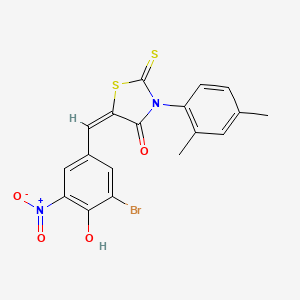
N~2~-(2,3-dimethylphenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,3-dimethylphenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIPG, is a chemical compound that has gained attention in the scientific community for its potential applications in medical research. DIPG is a small molecule inhibitor of the protein-protein interaction between the transcription factor GLI1 and the co-activator CBP. This interaction plays a key role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation.
Wirkmechanismus
DIPG works by binding to the CBP protein and preventing its interaction with GLI1. This disrupts the Hedgehog signaling pathway and leads to a reduction in cell growth and proliferation.
Biochemical and Physiological Effects
DIPG has been shown to have a number of biochemical and physiological effects in vitro and in vivo. For example, DIPG has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, DIPG has been shown to reduce the expression of Hedgehog pathway target genes, such as GLI1 and PTCH1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIPG in lab experiments is that it is a highly specific inhibitor of the GLI1-CBP interaction, which allows for precise manipulation of the Hedgehog signaling pathway. Additionally, DIPG has been shown to be effective at relatively low concentrations, which reduces the risk of off-target effects. However, one limitation of using DIPG is that it has relatively poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research involving DIPG. One potential area of investigation is the development of more potent and selective inhibitors of the Hedgehog pathway. Additionally, DIPG could be used in combination with other drugs or therapies to enhance its effectiveness in treating cancer. Finally, further research is needed to fully understand the mechanisms underlying the effects of DIPG on the Hedgehog pathway and to identify potential biomarkers that could be used to predict response to treatment.
Synthesemethoden
The synthesis of DIPG involves a multi-step process that starts with the reaction of 2,3-dimethylbenzene with isopropylamine to form N~2~-(2,3-dimethylphenyl)-N~1~-isopropylglycinamide. This intermediate is then reacted with phenylsulfonyl chloride to form N~2~-(2,3-dimethylphenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
DIPG has been used in a number of scientific studies to investigate the role of the Hedgehog signaling pathway in various disease states. For example, DIPG has been shown to inhibit the growth of medulloblastoma cells, which are a type of brain tumor that is often associated with abnormal activation of the Hedgehog pathway. Additionally, DIPG has been shown to have potential applications in the treatment of pancreatic cancer, which is also associated with dysregulation of the Hedgehog pathway.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(2)20-19(22)13-21(18-12-8-9-15(3)16(18)4)25(23,24)17-10-6-5-7-11-17/h5-12,14H,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDLOXMBTCXPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC(C)C)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5163531.png)

![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)
![3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)

![N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5163576.png)
![1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B5163578.png)
![4-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5163579.png)
![5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B5163584.png)
![2-methyl-5-{4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5163586.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5163596.png)
